molecular formula C14H10ClFO2 B5729357 2-chloro-5-methylphenyl 4-fluorobenzoate

2-chloro-5-methylphenyl 4-fluorobenzoate

Cat. No. B5729357
M. Wt: 264.68 g/mol
InChI Key: BFBDQNICCSVRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-methylphenyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Fluoro-2-chloro-5-methylphenyl benzoate and has a molecular formula of C14H10ClFO2.

Mechanism of Action

The mechanism of action of 2-chloro-5-methylphenyl 4-fluorobenzoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins, leading to the observed biological effects. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
2-chloro-5-methylphenyl 4-fluorobenzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, reduce inflammation, and induce apoptosis in cancer cells. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-5-methylphenyl 4-fluorobenzoate in lab experiments is its potent biological activity. This compound has been found to exhibit significant antibacterial, antifungal, and anti-inflammatory properties, making it a useful tool for studying these biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.

Future Directions

There are several future directions for the study of 2-chloro-5-methylphenyl 4-fluorobenzoate. One potential direction is the development of new synthetic methods for this compound, which could lead to the discovery of new analogs with improved biological activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to investigate the safety and toxicity of this compound, particularly in vivo.

Synthesis Methods

The synthesis of 2-chloro-5-methylphenyl 4-fluorobenzoate can be achieved through various methods, including Friedel-Crafts acylation, Vilsmeier-Haack reaction, and Suzuki-Miyaura coupling. However, the most commonly used method is the Friedel-Crafts acylation method, which involves the reaction of 2-chloro-5-methylphenol with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Scientific Research Applications

2-chloro-5-methylphenyl 4-fluorobenzoate has been extensively studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(2-chloro-5-methylphenyl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-9-2-7-12(15)13(8-9)18-14(17)10-3-5-11(16)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBDQNICCSVRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-methylphenyl) 4-fluorobenzoate

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